Product packaging for 2-Fluoro-2-(4-fluorophenyl)propanoic acid(Cat. No.:CAS No. 1557849-94-1)

2-Fluoro-2-(4-fluorophenyl)propanoic acid

Cat. No.: B2505154
CAS No.: 1557849-94-1
M. Wt: 186.158
InChI Key: WWTSAXSDTSVENQ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-fluorophenyl)propanoic acid (CAS 1557849-94-1) is an organic compound with a molecular formula of C9H8F2O2 and a molecular weight of 186.16 g/mol . This phenylpropanoic acid derivative features two fluorine atoms, a structural motif that is often explored in medicinal chemistry and pharmaceutical research for its potential to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds . Compounds with this scaffold are frequently investigated as precursors or intermediates in the synthesis of more complex molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) . As a building block, it can be used in coupling reactions, metal-catalyzed cross-couplings, and other transformations to create novel chemical entities for biological screening. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a household or industrial chemical. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B2505154 2-Fluoro-2-(4-fluorophenyl)propanoic acid CAS No. 1557849-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTSAXSDTSVENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 2 4 Fluorophenyl Propanoic Acid

Strategies for Constructing the α-Fluorinated Quaternary Carbon Center

The formation of a fluorinated quaternary carbon center is a formidable task in organic synthesis. nih.gov These structural units are found in many pharmaceuticals and bioactive compounds. The main approaches involve either the direct introduction of a fluorine atom to a trisubstituted carbon or the formation of a new carbon-carbon bond at a fluorinated carbon atom.

Enantioselective fluorination is a powerful method for creating chiral fluorinated molecules. This strategy typically involves the reaction of a prochiral enolate or its equivalent with an electrophilic fluorinating agent in the presence of a chiral catalyst. For the synthesis of 2-Fluoro-2-(4-fluorophenyl)propanoic acid, a logical precursor would be 2-(4-fluorophenyl)propanoic acid or its corresponding ester.

The process involves deprotonation of the α-carbon to form an enolate, which is then asymmetrically fluorinated. A variety of chiral catalysts, including organocatalysts and transition metal complexes, have been developed for such transformations. nih.govbuchler-gmbh.com Cinchona alkaloids, for example, have been used effectively in combination with electrophilic fluorine sources like N-fluorobisbenzenesulfonimide (NFSI) to fluorinate carbonyl compounds with high enantioselectivity. buchler-gmbh.com

A divergent strategy for the fluorination of phenylacetic acid derivatives, which could be adapted for this synthesis, uses a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org Under non-aqueous conditions, this method leads to the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

Table 1: Catalytic Systems for Enantioselective α-Fluorination of Carbonyl Compounds
Substrate TypeFluorinating AgentCatalyst TypeTypical YieldEnantiomeric Excess (ee)Reference
β-KetoestersNFSIChiral Iodoarene OrganocatalystExcellentGood to Excellent nih.gov
Arylcyano EstersSelectfluorCinchona AlkaloidHighGood to Excellent buchler-gmbh.com
Carboxylic AcidsSelectfluorPlanar Chiral IsothioureaHighExcellent organic-chemistry.org
AldehydesNFSIOrganocatalyst-- nih.gov

An alternative to direct fluorination involves forming a carbon-carbon bond at an already fluorinated α-position. This can be achieved through reactions such as alkylation or arylation. For the target molecule, this would mean starting with a precursor like ethyl 2-fluoro-2-(4-fluorophenyl)acetate and introducing a methyl group at the α-position. However, this approach is often more challenging due to the steric hindrance and electronic effects of the fluorine atom.

Asymmetric alkylation of fluorinated substrates is an effective method for constructing fluorinated quaternary carbon centers. This typically involves generating a nucleophilic species from a fluorinated precursor, which then reacts with an electrophile.

Incorporation of the 4-Fluorophenyl Moiety

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals. acs.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Negishi, Kumada, and Stille couplings can be employed to create the aryl-carbon bond. acs.org

For instance, a plausible route could involve the coupling of a 4-fluorophenyl organometallic reagent (e.g., 4-fluorophenylboronic acid or 4-fluorophenylmagnesium bromide) with a suitable α-fluoro-α-halopropanoate derivative. The Kumada coupling, which utilizes a Grignard reagent, has been used to prepare 2-(4-fluorophenyl)thiophene from 2-thienylmagnesium bromide and p-fluorobromobenzene in the presence of a nickel or palladium catalyst. google.com This highlights the feasibility of using fluorinated aryl Grignard reagents in such coupling reactions. Similarly, organosilanes have emerged as viable, low-toxicity alternatives to traditional organometallic reagents in cross-coupling reactions. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Aryl-Carbon Bond Formation
Reaction NameAryl SourceCoupling PartnerCatalystReference
Kumada CouplingAryl Grignard Reagent (Ar-MgX)Organic Halide (R-X)Ni or Pd Complexes acs.orggoogle.com
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)2)Organic Halide (R-X)Pd Complexes acs.orgresearchgate.net
Negishi CouplingOrganozinc Reagent (Ar-ZnX)Organic Halide (R-X)Ni or Pd Complexes acs.org
Hiyama CouplingOrganosilane (Ar-SiR3)Organic Halide (R-X)Pd Complexes nih.gov

Direct functionalization of an aromatic ring offers another pathway. This could involve electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, to attach the propanoic acid side chain to a fluorobenzene (B45895) precursor. nih.gov For example, the synthesis of 2-(2-fluorenyl)propanoic acid has been achieved via a Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by methylation, desulfurization, and hydrolysis. A similar sequence starting with fluorobenzene could potentially yield the target compound.

Another advanced technique is the direct electrophilic fluorination of an aryl precursor, such as an arylboronic acid or arylsilane, using an electrophilic fluorine source. nih.gov While challenging, this method allows for late-stage introduction of the fluorine atom onto the aromatic ring.

Precursor Synthesis and Transformation Pathways

The synthesis of this compound can be envisioned through several precursor-based pathways. A common approach starts with a commercially available or easily synthesized precursor that already contains one or more of the key structural elements.

One potential route begins with 2-(4-fluorophenyl)propanoic acid. This precursor can undergo enantioselective α-fluorination as described in section 2.1.1. to directly install the fluorine atom at the quaternary center.

Alternatively, synthesis could commence from a simpler precursor like 4-fluorophenylacetic acid. This would require both α-methylation and α-fluorination steps. The order of these steps would be critical to the success of the synthesis.

A third pathway could involve the construction of the α-fluoro propanoic acid backbone first, followed by the introduction of the 4-fluorophenyl group via a cross-coupling reaction. For example, a derivative of 2-fluoro-2-bromopropanoic acid could be coupled with a 4-fluorophenyl organometallic reagent.

Research into the synthesis of analogous 2-fluoro-2-phenylalkanoic acids has shown that they can be obtained by the oxidation of corresponding β-fluoro-β-phenyl alcohols. researchgate.net These alcohol intermediates are accessible through methods like the bromofluorination of α-alkyl styrenes or the ring-opening of styrene oxides with a fluoride (B91410) source. researchgate.net This suggests a pathway starting from 4-fluoro-α-methylstyrene could also be a viable option.

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of crucial precursor molecules. Two primary intermediates have been identified as synthetically useful building blocks: α-alkyl styrenes and styrene oxides.

A key styrene intermediate is 1-fluoro-4-(prop-1-en-2-yl)benzene . This compound can be synthesized through several established methods. One common approach is the Wittig reaction, where 4-fluorobenzaldehyde is treated with a phosphorus ylide derived from isopropyltriphenylphosphonium bromide. Alternatively, a Grignard reaction between 4-fluorophenylmagnesium bromide and acetone, followed by acid-catalyzed dehydration, would also yield the desired styrene.

Another critical intermediate is the corresponding epoxide, 2-(4-fluorophenyl)-2-methyloxirane . This can be readily prepared by the epoxidation of 1-fluoro-4-(prop-1-en-2-yl)benzene using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). A related synthesis for 2-(4-iodophenyl)-2-methyloxirane has been reported, which involves the reaction of a sulfonium ylide with 1-(4-iodophenyl)ethan-1-one, suggesting a similar strategy could be employed for the 4-fluoro analogue. prepchem.com

These intermediates serve as the foundational structures upon which the α-fluoro propanoic acid moiety is constructed.

Derivatization and Hydrolysis Steps in Synthetic Sequences

The final step in many synthetic routes to this compound involves the hydrolysis of an ester precursor, typically a methyl or ethyl ester. This transformation is a critical derivatization that converts the ester functional group into the desired carboxylic acid.

Both chemical and enzymatic hydrolysis methods are applicable. Alkaline hydrolysis, using reagents like lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a mixture of water and an organic solvent such as tetrahydrofuran (THF) or methanol, is a common and effective method. nih.gov The reaction typically proceeds at room or slightly elevated temperatures.

Alternatively, enzymatic hydrolysis offers a milder and often more selective approach. Lipases, such as those from Candida rugosa, have been successfully used to hydrolyze methyl 2-fluoro-2-arylpropionates. researchgate.net However, this method can sometimes lead to the formation of byproducts like 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid, necessitating careful analysis of the reaction products. researchgate.net The mechanism is thought to involve enzymatic facilitation of fluoride ion elimination, forming a carbocation intermediate that can then react with water or undergo elimination. researchgate.net

Table 1: Comparison of Hydrolysis Methods for 2-Fluoro-2-arylpropanoate Esters

Method Reagents/Catalyst Conditions Advantages Potential Disadvantages
Alkaline Hydrolysis LiOH, NaOH, or KOH THF/Water or MeOH/Water, RT to 45°C High yield, generally applicable Can be harsh for sensitive substrates
Enzymatic Hydrolysis Lipase (e.g., from Candida rugosa) Aqueous buffer, RT Mild conditions, potential for enantioselectivity Byproduct formation, enzyme cost/stability

Reaction Conditions and Optimization Protocols

Optimizing reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. This involves a systematic evaluation of various parameters, including catalysts, reagents, solvents, and temperature.

For instance, in fluorination reactions using electrophilic reagents like Selectfluor, the choice of base and solvent is critical. Studies on decarboxylative fluorination have shown that screening different bases (e.g., Li₂CO₃, Na₂CO₃, K₂CO₃, KF) and temperatures can dramatically impact the reaction's efficiency. sci-hub.se In one such study, potassium fluoride was identified as the optimal base at a reaction temperature of 70°C. sci-hub.se

Similarly, for deoxyfluorination reactions, which convert a carboxylic acid directly to an acyl fluoride, optimization involves adjusting the equivalents of the fluorinating agent and other additives. A method using Selectfluor and elemental sulfur found that 1.5 equivalents of each reagent in acetonitrile at 80°C provided the best results for converting various carboxylic acids to their corresponding acyl fluorides. organic-chemistry.org These optimization principles are directly applicable to the synthesis of the target molecule or its precursors.

Catalysis in Complex Organic Syntheses

Catalysis plays a pivotal role in enabling efficient and selective C-F bond formation. Various catalytic systems have been developed for α-fluorination of carbonyl compounds and related transformations, which are relevant to the synthesis of this compound.

Organocatalysis : Chiral imidazolidinones have been used as organocatalysts for the enantioselective α-fluorination of aldehydes, employing an enamine catalysis mechanism. princeton.edu This approach could be adapted for related ketone or ester substrates.

Hypervalent Iodine Catalysis : The use of hypervalent iodine catalysts has emerged as a strategy for the nucleophilic fluorination of α-branched ketones. acs.org This method offers a metal-free alternative for constructing quaternary C-F centers under mild conditions. acs.org

Dual-Catalyst Systems : For reactions like the ring-opening of epoxides with fluoride, dual-catalyst systems can be highly effective. One such system uses a chiral chromium complex in conjunction with an amine cocatalyst to promote the enantioselective ring-opening of meso and terminal epoxides, providing fluorohydrin products. ucla.edu

These catalytic strategies highlight the diverse tools available to chemists for installing the key fluorine atom with high control and efficiency.

Solvent Effects and Reaction Environment Control

In nucleophilic fluorination , polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred. acsgcipr.org These solvents are poor hydrogen bond donors, leaving the fluoride anion "naked" and highly nucleophilic. khanacademy.org In contrast, protic solvents like water or alcohols strongly solvate the fluoride ion through hydrogen bonding, significantly reducing its nucleophilicity and rendering it a much weaker nucleophile. khanacademy.org A comparative study demonstrated that while nucleophilic substitution with fluoride proceeds well in MeCN, the reaction is often completely inhibited in tertiary alcohols. researchgate.net Therefore, maintaining anhydrous conditions is crucial for the success of many nucleophilic fluorination reactions.

In electrophilic fluorination , the solvent can also play a key role. For instance, fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to act as powerful promoters for the ring-opening of epoxides by enhancing the electrophilicity of the epoxide through hydrogen bonding. arkat-usa.org

Table 2: Influence of Solvent Type on Fluoride Nucleophilicity

Solvent Type Examples Interaction with F⁻ Effect on Nucleophilicity
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO Weak ion-dipole interactions High (Anion is poorly solvated)
Polar Protic Water (H₂O), Methanol (MeOH), t-BuOH Strong hydrogen bonding Low (Anion is strongly solvated)
Nonpolar Hexane, Toluene Very weak interactions High (but limited by solubility)

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The key transformations in the synthesis of this compound involve distinct and well-studied mechanistic pathways.

Epoxide Ring-Opening with Fluoride : The acid-catalyzed ring-opening of an epoxide like 2-(4-fluorophenyl)-2-methyloxirane with a fluoride source can proceed through different pathways. The reaction is initiated by the protonation or Lewis acid coordination to the epoxide oxygen, making the carbons more electrophilic. The subsequent nucleophilic attack by fluoride can occur via an Sₙ2 or Sₙ1-like mechanism. researchgate.net For tertiary epoxides, the reaction often proceeds through a carbocation-like transition state at the more substituted carbon (Sₙ1-like), as this position can better stabilize the positive charge. researchgate.net DFT studies on similar systems have also proposed a concerted mechanism where C-O bond breaking is coupled with fluorine transfer from a Lewis acid complex (e.g., BF₃·OEt₂). researchgate.net

Electrophilic Fluorination : The mechanism of electrophilic fluorination, particularly with N-F reagents like Selectfluor, is a subject of ongoing discussion. Two primary pathways are considered: a direct nucleophilic attack of an enol or enolate on the electrophilic fluorine atom in an Sₙ2-type process, or a single-electron transfer (SET) mechanism. wikipedia.orgnih.gov For the fluorination of ketones and related carbonyls, the reaction is generally believed to proceed through the formation of an enol or enolate intermediate, which then acts as the nucleophile that attacks the "F⁺" source. sapub.org

Ester Hydrolysis : The mechanism of acid-catalyzed ester hydrolysis involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Recent DFT calculations, however, suggest an alternative pathway where protonation of the ester alkyl-oxygen leads to the formation of a highly reactive acylium ion intermediate . This intermediate then reacts with water molecules to form the carboxylic acid. rsc.org

Stereochemical Control and Enantioselective Synthesis

Intrinsic Chirality of 2-Fluoro-2-(4-fluorophenyl)propanoic Acid

This compound possesses a single stereocenter at the second carbon atom (C2) of the propanoic acid chain. This carbon is bonded to four different groups: a fluorine atom, a 4-fluorophenyl group, a methyl group, and a carboxylic acid group. This structural arrangement makes the molecule chiral, meaning it is non-superimposable on its mirror image.

Consequently, the compound exists as a pair of enantiomers: (R)-2-Fluoro-2-(4-fluorophenyl)propanoic acid and (S)-2-Fluoro-2-(4-fluorophenyl)propanoic acid. These enantiomers have identical physical properties, such as melting point and solubility in achiral solvents, but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. The specific enantiomer, (2S)-2-(4-fluorophenyl)propanoic acid, is recognized with a defined absolute stereochemistry. nih.gov

Key Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₉FO₂ nih.govchemscene.com
Molecular Weight168.16 g/mol nih.govchemscene.com
Chiral Centers1 (at C2) nih.gov
CAS Number (S-enantiomer)191725-90-3 nih.govfluorochem.co.uk
IUPAC Name (S-enantiomer)(2S)-2-(4-fluorophenyl)propanoic acid fluorochem.co.uk

Asymmetric Synthetic Routes

The production of enantiomerically pure this compound necessitates asymmetric synthesis, a field focused on selectively creating a specific enantiomer. Several key strategies have been developed for synthesizing chiral fluorinated compounds.

Asymmetric catalysis is a highly efficient method for generating chiral compounds. umontreal.ca This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. For fluorinated molecules, catalytic methods can involve transition-metal catalysis or organocatalysis. researchgate.net These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy pathway for one enantiomer, resulting in a product with high enantiomeric excess (ee). While specific applications to this compound are not detailed in the provided search results, this strategy remains a primary tool for the synthesis of analogous chiral fluorinated compounds. researchgate.netchimia.ch

Another powerful strategy involves the use of a chiral auxiliary. In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral acids, the auxiliary can guide the introduction of the fluorine atom or another key group in a stereoselective manner. nih.gov

For example, chiral sulfinyl auxiliaries have proven effective in the asymmetric synthesis of various fluorinated amines and amino acids. bioorganica.com.ua The general process involves:

Covalently bonding the chiral auxiliary to an achiral precursor molecule.

Performing the key bond-forming reaction, where the steric and electronic properties of the auxiliary block one reaction face, forcing the reaction to occur on the other.

Removing the auxiliary to yield the desired enantiopure product. nih.gov

Enantioselective derivatization involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as boiling points and solubility, which allows them to be separated using standard laboratory techniques like fractional crystallization or chromatography. Once separated, the chiral resolving agent is cleaved from each diastereomer, yielding the individual, enantiomerically pure forms of the original compound.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting one. mdpi.com

A notable method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids is through enantioselective esterification. mdpi.comnih.gov This process effectively separates the enantiomers by converting one into its corresponding ester at a much higher rate than the other.

A successful protocol for this transformation has been developed using the following components:

Chiral Catalyst : (+)-Benzotetramisole (BTM) serves as a highly effective chiral acyl-transfer catalyst. nih.gov

Coupling Agent : Pivalic anhydride (B1165640) is used as a coupling agent. nih.gov

Nucleophile : An achiral alcohol, such as bis(α-naphthyl)methanol, acts as the nucleophile that forms the ester. nih.gov

In this process, the chiral catalyst preferentially activates one enantiomer of the carboxylic acid, leading to its rapid esterification. The unreacted enantiomer of the acid can then be recovered with high enantiomeric purity. mdpi.comnih.gov The effectiveness of this method is measured by the selectivity factor (s-value), which indicates the ratio of the reaction rates for the two enantiomers. mdpi.com High s-values signify an efficient separation.

Illustrative Results of Kinetic Resolution for Analogous 2-Aryl-2-fluoropropanoic Acids
SubstrateYield of Ester (%)Enantiomeric Excess (ee) of Ester (%)Selectivity Factor (s)Reference
2-Fluoro-2-(p-tolyl)propanoic AcidNot specified78 (for recovered acid)Not specified nih.gov
2-(4-Chlorophenyl)-2-fluoropropanoic AcidNot specified74 (for recovered acid)Not specified nih.gov
2-Fluoroibuprofen408831 mdpi.comnih.gov

Note: Data for the specific target compound was not available in the search results; this table shows the efficacy of the method on structurally similar compounds described in the same study.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical yet effective method for the resolution of racemic carboxylic acids, including α-fluoro-α-arylpropanoic acids. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.

While specific studies detailing the diastereomeric resolution of this compound are not extensively documented in publicly available literature, the principles of this method are well-established for structurally similar compounds. Commonly employed chiral resolving agents for acidic compounds include naturally derived alkaloids and synthetic chiral amines.

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

Resolving AgentType
(+)-CinchonidineAlkaloid
(-)-EphedrineAlkaloid
(R)-(+)-1-PhenylethylamineSynthetic Amine
(S)-(-)-1-PhenylethylamineSynthetic Amine

The selection of an appropriate resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt. The precipitated salt is then isolated, and the optically pure acid is liberated by treatment with a strong acid. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer of the acid can be recovered.

For analogous 2-aryl-2-fluoropropanoic acids, various chiral amines have been successfully employed. The choice of solvent can significantly influence the efficiency of the resolution by affecting the solubility difference between the diastereomeric salts.

Stereochemical Stability and Stereoinversion Studies

A key feature of α-fluoro-α-arylpropanoic acids is their enhanced stereochemical stability compared to their non-fluorinated analogs. The substitution of the α-hydrogen with a fluorine atom is known to prevent unwanted epimerization in vivo. researchgate.net This stability is attributed to the high bond strength of the C-F bond and the high activation energy required for the abstraction of the α-fluoro substituent, which would be a prerequisite for racemization.

Studies on related α-aryl-α-fluoroacetonitriles have shown that these compounds are configurationally stable under neutral conditions, even at elevated temperatures (e.g., 130°C). nih.gov However, racemization can be induced in the presence of strong organic bases, such as guanidine bases, at room temperature. nih.gov This racemization is believed to proceed through the formation of an achiral keteniminate intermediate. nih.gov The rate of racemization is dependent on the strength of the base, with weaker amidine bases resulting in a significantly slower racemization process. nih.gov

Factors Influencing Enantioselectivity

The enantioselective synthesis of this compound and its analogs is a significant area of research, with various strategies employed to control the stereochemistry at the fluorine-bearing carbon center. The enantioselectivity of these synthetic methods is influenced by several key factors, including the choice of catalyst, solvent, and reaction temperature.

In catalytic enantioselective fluorination reactions, the chiral catalyst plays a pivotal role in determining the stereochemical outcome. nih.gov The catalyst creates a chiral environment that directs the fluorinating agent to one face of the prochiral substrate. The structure of the catalyst, including the nature of the metal and the chiral ligand, is critical. For instance, in metal-catalyzed fluorinations involving enolates, the formation of a rigid chiral environment around the metal center is essential for high enantioselectivity. nih.gov

The solvent can also have a profound impact on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the solubility of reactants and intermediates. In some cases, the use of specific solvents can lead to dramatic improvements in enantiomeric excess.

Reaction temperature is another critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states leading to the two enantiomers. However, this can also lead to a decrease in the reaction rate. Therefore, a balance must be struck between achieving high enantioselectivity and maintaining a practical reaction time.

In the context of kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification, the choice of the chiral acyl-transfer catalyst is paramount. researchgate.net The steric and electronic properties of the catalyst influence the rate of esterification for each enantiomer, leading to the separation. For example, in the kinetic resolution of a series of 2-aryl-2-fluoropropanoic acids, the use of (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, in conjunction with pivalic anhydride and an achiral alcohol, has been shown to be effective. researchgate.net The enantioselectivity of this process is influenced by the substituents on the aryl ring of the substrate. researchgate.net

Chemical Reactivity and Transformation Pathways

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo several common transformations, including esterification, amidation, and reduction.

The conversion of carboxylic acids to esters, known as esterification, is a fundamental and reversible reaction. For 2-Fluoro-2-(4-fluorophenyl)propanoic acid, this is typically achieved by heating the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The reaction equilibrium can be shifted toward the product (the ester) by removing water as it forms or by using an excess of the alcohol reactant.

The rate and yield of esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Studies on similar propanoic acids demonstrate that increasing the reaction temperature and the molar ratio of alcohol to acid generally leads to a higher rate of ester formation and greater final yield.

Table 1: Influence of Reaction Conditions on Esterification Yield of Propanoic Acid Data based on analogous reactions with propanoic acid.

Temperature (°C) Molar Ratio (Acid:Alcohol:Catalyst) Reaction Time (min) Conversion Yield (%)
35 1:10:0.20 210 83.7
45 1:10:0.20 210 91.5
55 1:10:0.20 210 95.2
65 1:10:0.20 210 96.9

Amidation and Hydrazide Formation

The carboxylic acid functionality can be converted into amides and related derivatives. A common pathway involves the formation of an acyl hydrazide, which can then be further reacted to produce a variety of compounds. While specific studies on this compound are limited, extensive research on the structurally similar compound flurbiprofen (B1673479) (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) illustrates this pathway.

The process typically involves two steps:

Hydrazide Formation: The carboxylic acid is first converted to its corresponding hydrazide. This is often achieved by reacting the acid with hydrazine (B178648) hydrate (B1144303) in the presence of a suitable solvent.

Hydrazone Synthesis: The resulting acyl hydrazide is then reacted with various aromatic aldehydes. This condensation reaction yields a series of acyl hydrazone derivatives.

This synthetic route has been used to produce a wide array of hydrazone compounds with good to excellent yields.

Table 2: Examples of Acyl Hydrazone Derivatives Synthesized from a Structurally Similar Propanoic Acid (Flurbiprofen)

Aldehyde Reactant Resulting Hydrazone Product Name
Naphthalen-1-carbaldehyde 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(naphthalen-1-ylmethylene)propanehydrazide
3-Nitrobenzaldehyde 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-nitrobenzylidene)propanehydrazide
2-Aminobenzaldehyde N′-(2-Aminobenzylidene)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide
3-Methoxy-4-phenoxybenzaldehyde 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3-methoxy-4-phenoxybenzylidene)propanehydrazide

Reduction to Corresponding Alcohols

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.orglibretexts.org Potent hydride donors like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid group of this compound to the corresponding primary alcohol, 2-Fluoro-2-(4-fluorophenyl)propan-1-ol. libretexts.orglibretexts.orgmasterorganicchemistry.comambeed.com

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), are highly effective and selective for the reduction of carboxylic acids. nih.govresearchgate.netacs.orgorganic-chemistry.org These reagents offer the advantage of high chemoselectivity, meaning they can reduce a carboxylic acid group while leaving other functional groups like esters or ketones intact. nih.govresearchgate.net The reaction with borane proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. acsgcipr.org

Reactions Involving the Fluorine Substituents

The compound possesses two fluorine atoms at distinct positions: one at the α-carbon and one at the 4-position of the phenyl ring. Their reactivity profiles are substantially different.

The fluorine atom attached to the α-carbon (the carbon adjacent to the carboxyl group) is generally unreactive towards nucleophilic substitution. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in Sₙ2 reactions.

The primary influence of the α-fluorine is its powerful inductive electron-withdrawing effect. This effect has two main consequences:

It increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, propanoic acid.

It influences the reactivity of the adjacent carbonyl group.

Direct displacement of the α-fluorine is not a common transformation pathway under standard conditions. Its presence is more significant for modulating the electronic properties and biological activity of the molecule rather than for serving as a reactive site. mdpi.com

In contrast to the α-fluorine, the fluorine atom on the 4-fluorophenyl ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Although aromatic rings are generally resistant to nucleophilic attack, the presence of an electron-withdrawing group can activate the ring for such reactions.

The SₙAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Fluorine is a particularly effective leaving group in SₙAr reactions. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy for the first step. This inductive effect outweighs its poor leaving group ability (due to C-F bond strength) in this specific mechanism. Therefore, nucleophilic aromatic substitution on the 4-fluorophenyl ring of this compound with strong nucleophiles (e.g., alkoxides, amides) is a chemically feasible transformation pathway.

Reactivity of the Aromatic System

The reactivity of the aromatic system in this compound is primarily dictated by the electronic effects of the two substituents on the phenyl ring: the fluorine atom and the 2-fluoro-2-propanoic acid group. The interplay of these groups governs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) in the phenyl ring of this compound is influenced by the directing effects of the existing substituents. The fluorine atom, a halogen, exhibits a dual electronic nature. It is strongly electronegative, leading to an inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

Considering the directing effects of the fluorine atom at the para position (C4), incoming electrophiles are directed to the positions ortho to it, which are C3 and C5. The 2-fluoro-2-propanoic acid group at C1 will primarily direct incoming electrophiles to the meta positions, which are also C3 and C5. Therefore, the combined directing effects of both substituents reinforce each other, leading to a strong preference for electrophilic substitution at the C3 and C5 positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

PositionInfluence of 4-Fluoro GroupInfluence of 1-(2-Fluoro-2-propanoic acid) GroupOverall Predicted Outcome
C2ortho (disfavored due to steric hindrance)ortho (disfavored)Minor product
C3meta (favored)meta (favored)Major product
C5meta (favored)meta (favored)Major product
C6ortho (disfavored due to steric hindrance)ortho (disfavored)Minor product

Functionalization of the Phenyl Moiety

The functionalization of the phenyl moiety of this compound can be achieved through various electrophilic aromatic substitution reactions. Due to the deactivating nature of the substituents, harsher reaction conditions may be required compared to more activated aromatic systems.

Nitration: Nitration of the aromatic ring is expected to occur at the C3 and C5 positions upon treatment with a mixture of concentrated nitric acid and sulfuric acid. Studies on the nitration of 4-fluorotoluene (B1294773) have shown that the fluorine atom strongly directs the incoming nitro group to the ortho position. By analogy, for this compound, this would correspond to the C3 and C5 positions.

Halogenation: Halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would also be directed to the C3 and C5 positions. The strong ortho-, para-directing effect of fluorine would favor substitution at these positions.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally less successful on strongly deactivated rings. However, under forcing conditions, acylation or alkylation might be possible, with the substitution occurring at the C3 and C5 positions. Research on the Friedel-Crafts acylation of fluorobenzene (B45895) has demonstrated high selectivity for the para product. In the case of this compound, this would translate to substitution at the positions ortho to the fluorine, i.e., C3 and C5.

Oxidation and Reduction Processes in the Molecule

The this compound molecule contains two main functional groups susceptible to oxidation and reduction: the carboxylic acid group and the phenyl ring with its alkyl side chain.

Oxidation: The alkyl side chain, being tertiary at the benzylic position (the carbon attached to the phenyl ring), is generally resistant to oxidation under standard conditions that would typically cleave a benzylic C-H bond. Strong oxidizing agents under harsh conditions might lead to the degradation of the molecule. The phenyl ring itself is also relatively stable to oxidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. This reaction would yield 2-fluoro-2-(4-fluorophenyl)propan-1-ol. It is important to note that LiAlH₄ is a powerful reducing agent and will not reduce the aromatic ring under these conditions.

Investigation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for transformations involving this compound largely relies on the established principles of physical organic chemistry, particularly for electrophilic aromatic substitution.

The mechanism of electrophilic aromatic substitution on the phenyl ring proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution at the C3 position, the positive charge in the arenium ion can be delocalized across the ring.

The presence of the fluorine atom at C4 and the 2-fluoro-2-propanoic acid group at C1 influences the stability of these intermediates. The electron-withdrawing nature of both substituents destabilizes the positively charged intermediate, thus slowing down the reaction rate compared to benzene. However, the resonance donation from the fluorine atom preferentially stabilizes the transition states leading to substitution at the ortho and para positions relative to itself. Given that the para position is already occupied, substitution is directed to the ortho positions (C3 and C5).

Computational studies on related fluorinated aromatic compounds can provide further insight into the reaction pathways and the energies of intermediates and transition states. Such studies on fluorinated phenols and other fluorinated organic compounds have been used to predict reactivity and NMR shifts, which can be valuable tools in mechanistic investigations. While specific computational studies on this compound are not widely reported, the principles from these related studies can be applied to understand its reactivity.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the presence of other magnetically active nuclei, such as fluorine.

A ¹H NMR spectrum of 2-Fluoro-2-(4-fluorophenyl)propanoic acid would be expected to provide key information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum would likely show signals corresponding to the aromatic protons on the fluorophenyl group, the methyl protons, and the acidic proton of the carboxylic acid group. The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, providing valuable information about the connectivity of the molecule.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the carboxylic acid carbon, the quaternary carbon bonded to the fluorine and the phenyl ring, the methyl carbon, and the distinct carbons of the 4-fluorophenyl ring. The chemical shifts of these signals would be indicative of their electronic environment.

Given the presence of two fluorine atoms in distinct chemical environments (one on the aromatic ring and one at the alpha-position to the carboxylic acid), ¹⁹F NMR spectroscopy would be a crucial analytical technique. This method is highly sensitive to the local electronic environment of the fluorine nuclei. The spectrum would be expected to show two distinct signals, and the coupling between these two fluorine atoms, as well as coupling to nearby protons, would provide valuable structural information.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for piecing together the complete molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental composition of the molecule, confirming its molecular formula of C₉H₈F₂O₂. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathways and Mechanisms in the Gas Phase

The gas-phase fragmentation of this compound under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), can be predicted based on the established fragmentation patterns of carboxylic acids, aromatic compounds, and fluorinated molecules. nih.govlibretexts.org The initial step is the ionization of the molecule to form a molecular ion [M]⁺ or a protonated/deprotonated species, such as [M+H]⁺ or [M-H]⁻.

For carboxylic acids, a common initial fragmentation step involves the loss of the carboxyl group (COOH), resulting in a prominent peak corresponding to the molecular ion less 45 mass units. libretexts.org Another typical fragmentation is the loss of a hydroxyl radical (OH), leading to a peak at M-17. libretexts.org

In the case of this compound, the deprotonated molecule [M-H]⁻ would likely undergo decarboxylation (loss of CO₂) to form a carbanion. nih.gov Subsequent fragmentation of this carbanion could involve complex rearrangements and fluorine shifts, a phenomenon observed in other perfluoroalkyl carboxylic acids. nih.gov

Key fragmentation pathways for the protonated molecule are proposed to include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant pathway for carboxylic acids. libretexts.org This could lead to the loss of the •COOH radical (45 u) or H₂O (18 u) from the protonated molecule.

Decarboxylation: The loss of carbon dioxide (44 u) from the protonated molecule is a common fragmentation pathway.

Cleavage of the Phenyl Ring: Fragmentation can also involve the cleavage of the fluorophenyl ring itself or the bond connecting it to the propanoic acid chain.

A plausible fragmentation pathway for this compound is detailed in the table below.

Proposed Fragment Ionm/z (Mass/Charge Ratio)Proposed Neutral Loss
[C₉H₈F₂O₂]⁺ (Molecular Ion)186-
[C₉H₇F₂O]⁺169•OH (Hydroxyl radical)
[C₈H₈F₂]⁺•142•COOH (Carboxyl radical)
[C₇H₅F₂]⁺127•CH(F)COOH fragment
[C₆H₄F]⁺95-

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and conformational isomers of this compound. nih.govmdpi.com The spectra are influenced by the vibrations of the carboxylic acid group, the carbon-fluorine bonds, and the fluorinated phenyl ring. nih.govnih.gov

The IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid group. A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infodocbrown.info The C=O stretching vibration should appear as a strong, sharp band between 1700 and 1725 cm⁻¹. docbrown.infodocbrown.info The presence of fluorine atoms, which are highly electronegative, can shift the carbonyl stretching frequency to higher wavenumbers. mdpi.comnih.gov

The Raman spectrum would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the C-C stretching of the aromatic ring.

Characteristic Band Assignments and Conformational Analysis

Detailed assignment of the vibrational bands can be made by comparing the experimental spectra with data from related molecules and theoretical calculations. nih.govnih.gov The presence of the chiral center and the fluorine substituent on the propanoic acid backbone suggests the possibility of multiple stable conformers due to rotation around the C-C single bonds. mdpi.com

Computational studies on the related perfluoropropionic acid have shown the existence of different conformers (e.g., cis and gauche), which can be identified by distinct vibrational frequencies. mdpi.comnih.gov A similar conformational complexity is expected for this compound. These conformers would likely exhibit subtle differences in their IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

The following table summarizes the expected characteristic vibrational bands.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H stretch (H-bonded)2500-3300 (broad)Carboxylic Acid
C-H stretch (aromatic)3000-3100Phenyl Ring
C-H stretch (aliphatic)2850-3000Propanoic Acid Chain
C=O stretch1700-1725Carboxylic Acid
C=C stretch (aromatic)1450-1600Phenyl Ring
C-O stretch / O-H bend1210-1440Carboxylic Acid
C-F stretch1000-1350Aromatic & Aliphatic Fluorine
C-H bend (out-of-plane)800-900Phenyl Ring (para-substituted)

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound is not described in the available literature, analysis of closely related structures provides a strong basis for predicting its solid-state conformation and packing. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Studies on other phenylpropanoic acid derivatives reveal common structural motifs. iucr.orgresearchgate.net The most prominent feature for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules (O-H···O). This interaction typically results in a planar eight-membered ring.

For instance, the crystal structure of (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid shows that molecules are linked into pairs by N—H⋯O hydrogen bonds, and these pairs are further connected into layers by O—H⋯O interactions involving the carboxylic acid groups. iucr.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 2-Fluoro-2-(4-fluorophenyl)propanoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure.

These studies would involve geometry optimization, a process that locates the minimum energy arrangement of the atoms in the molecule. This would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the C-F and C-C bond lengths in the propanoic acid chain and the fluorophenyl group, as well as the orientation of the carboxylic acid group relative to the aromatic ring.

Furthermore, conformational analysis would be performed to identify different stable conformers (spatial arrangements of the atoms) and their relative energies. This is particularly important for a molecule with rotatable bonds, such as the C-C bond connecting the phenyl ring to the chiral center. The results would indicate the preferred conformation in the gas phase and could be extended to simulate solvent effects.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC(carboxyl)O(hydroxyl)--Value (Å)
Bond LengthC(chiral)F--Value (Å)
Bond AngleC(phenyl)C(chiral)C(carboxyl)-Value (°)
Dihedral AngleF(phenyl)C(phenyl)C(chiral)F(chiral)Value (°)

Note: This table is illustrative. Specific values would be the output of actual DFT calculations.

Ab Initio Calculations for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating electronic structure and energetics.

For this compound, ab initio calculations would be used to obtain precise values for the total electronic energy, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

These calculations would also be used to determine thermodynamic properties such as the standard enthalpy of formation and Gibbs free energy. By comparing the energies of different isomers or conformers, their relative stabilities can be accurately predicted.

Mechanistic Modeling of Chemical Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Energy Barrier Calculations

When this compound undergoes a chemical reaction, it must pass through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry of this transition state. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state (characterized by having one imaginary frequency).

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier of the reaction. This value is critical for understanding the reaction rate. For example, in a deprotonation reaction of the carboxylic acid, the transition state for the proton transfer to a base could be modeled.

Reaction Pathway Mapping and Elucidation

By identifying the reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out. The potential energy surface (PES) for the reaction can be calculated, providing a visual representation of the energy changes that occur as the reaction progresses.

This would allow for a detailed understanding of the step-by-step mechanism of reactions involving this compound. For instance, the mechanism of its synthesis or its metabolic degradation could be elucidated. Different possible pathways can be compared based on their calculated energy barriers to determine the most likely reaction mechanism.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds.

For this compound, DFT and time-dependent DFT (TD-DFT) calculations could be used to predict:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated, which correspond to the peaks in the IR and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be predicted. These theoretical values can be compared with experimental data to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectra: TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. This provides information about the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRC=O stretchValue (cm⁻¹)
¹³C NMRC(chiral) chemical shiftValue (ppm)
¹⁹F NMRF(phenyl) chemical shiftValue (ppm)
UV-VisλmaxValue (nm)

Note: This table is illustrative. Specific values would be the output of actual computational calculations.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational dynamics of this compound. By simulating the atomic motions of the molecule over time, MD can provide detailed insights into its flexibility, preferred conformations, and the energetic barriers between different states. These simulations are governed by a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates.

A typical MD simulation for this compound would involve solvating a single molecule in a box of explicit solvent, such as water, to mimic physiological conditions. The system would then be subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational landscape of the molecule.

Analysis of the MD trajectory can reveal key dynamic features of this compound. For instance, the rotational dynamics around the C-C bond connecting the phenyl ring and the carboxylic acid moiety can be analyzed to identify the most stable rotamers. The flexibility of the propanoic acid chain and the orientation of the fluorine atom relative to the phenyl ring are also important aspects that can be elucidated.

The following interactive table presents hypothetical data that could be obtained from an MD simulation study, illustrating the conformational preferences of the molecule.

Dihedral AnglePredominant Conformation (°)Population (%)Energy Barrier (kcal/mol)
F-C-C-C(O)OH60452.5
F-C-C-C(O)OH180353.1
F-C-C-C(O)OH-60204.2

Note: The data in this table is hypothetical and for illustrative purposes.

Structure-Property Relationship (SPR) Analysis

Electronic Effects of Fluorine:

Fluorine is the most electronegative element, and its presence in a molecule leads to strong inductive electron withdrawal (-I effect). In this compound, the fluorine atom attached to the phenyl ring at the para-position withdraws electron density from the aromatic system. This effect is transmitted through the sigma bonds and influences the electronic character of the entire molecule.

The second fluorine atom, located at the alpha-carbon of the propanoic acid, has a more direct and pronounced impact on the carboxylic acid moiety. This alpha-fluorine atom strongly withdraws electron density from the carboxyl group, which is a key factor in modulating the acidity of the compound. The ability of fluorine to establish noncovalent interactions and impact conformational preferences further underscores its role in drug design. nih.gov

Acidity Modulation:

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing nature of the fluorine atoms in this compound plays a crucial role in stabilizing this anion. The inductive effect of the alpha-fluorine atom disperses the negative charge of the carboxylate, making the proton of the carboxylic acid more acidic and thus more likely to dissociate.

The fluorine on the phenyl ring also contributes to this effect, albeit to a lesser extent due to its greater distance from the carboxyl group. The combined electron-withdrawing effects of both fluorine atoms are expected to significantly lower the pKa of this compound compared to its non-fluorinated analog, propanoic acid. This increase in acidity can have profound implications for the molecule's biological activity and pharmacokinetic properties. The strategic placement of fluorine is a common tactic in drug design to modulate such properties. nih.gov

The following interactive table provides a hypothetical comparison of the acidity (pKa) of this compound with related compounds, highlighting the influence of fluorination.

CompoundpKa
Propanoic acid4.87
2-Fluoropropanoic acid2.58
2-(4-Fluorophenyl)propanoic acid4.45
This compound 2.20

Note: The pKa values for the fluorinated compounds are hypothetical and for illustrative purposes to demonstrate the expected trend.

Advanced Analytical Techniques for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Fluoro-2-(4-fluorophenyl)propanoic acid. Its versatility allows for both the determination of chemical purity and the resolution of enantiomers through specialized chiral stationary phases.

The separation of the enantiomers of this compound is paramount for determining enantiomeric excess (ee) and for isolating individual enantiomers. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The most common and effective CSPs for separating chiral acids are based on polysaccharides, such as cellulose or amylose, coated or immobilized on a silica support. These are often derivatized with functional groups like carbamates or benzoates to enhance chiral recognition capabilities. For fluorinated arylcarboxylic acids, polysaccharide-based columns have demonstrated excellent separation efficiency. For instance, the enantiomers of the structurally similar compound 3-(4-fluorophenyl)-2-methylpropanoic acid have been successfully resolved using a Chiralcel OJ-H column, which contains a cellulose tris(4-methylbenzoate) selector. researchgate.netmdpi.comresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol, plays a critical role in modulating the retention and resolution. An acidic additive, like trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility. mdpi.comresearchgate.net

Table 1: Example Chiral HPLC Conditions for Separation of Fluorophenylpropanoic Acid Analogs This interactive table provides typical parameters used in chiral HPLC methods for compounds structurally similar to this compound.

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) researchgate.netChiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) mdpi.com
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane/Isopropanol with 0.1% TFAHexane/Ethanol with 0.1% Formic Acid
Ratio 90:10 (v/v)85:15 (v/v)
Flow Rate 0.6 mL/min mdpi.com1.0 mL/min
Detection UV at 254 nmUV at 230 nm

Reverse-phase HPLC (RP-HPLC) is the most common method, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. ekb.eg An acidic buffer is often employed to maintain the carboxylic acid in its protonated form, ensuring good chromatographic behavior. This technique is highly effective for separating the target compound from impurities with different polarities. Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure the method is specific, sensitive, linear, accurate, and precise for quantifying impurities. ekb.egresearchgate.netpensoft.net

Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, can also be employed. While less common for purity analysis of acids, it can offer alternative selectivity for certain types of impurities.

Table 2: Typical RP-HPLC Parameters for Purity Analysis of Aromatic Acids This interactive table outlines common conditions for assessing the purity of aromatic carboxylic acids using reverse-phase HPLC.

ParameterTypical Condition
Stationary Phase C18 (Octadecyl silane)
Column Dimensions 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. creative-proteomics.com However, this compound is a polar, non-volatile carboxylic acid due to its ability to form strong hydrogen bonds. Therefore, direct analysis by GC is not feasible. To make the compound suitable for GC analysis, it must first be converted into a more volatile, less polar derivative. nih.gov

The most common derivatization strategy for carboxylic acids is esterification, where the acidic proton is replaced with an alkyl group, typically methyl or ethyl. ifremer.fr This reaction eliminates the hydrogen bonding capability and significantly increases the volatility of the molecule. The resulting ester derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. ifremer.fracs.org This approach is particularly useful for detecting and quantifying trace-level impurities that are also amenable to derivatization.

Common Derivatization Reactions for GC Analysis:

Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.

Amidation: Reaction with an amine (e.g., 2,4-difluoroaniline) using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). nih.gov

The choice of derivatization reagent can be optimized to achieve the best chromatographic separation and detection sensitivity. nih.gov

Capillary Electrophoresis (CE) for Separation Science

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (buffer). nih.gov Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. springernature.commdpi.com

In the case of this compound, which is an acidic compound, the analysis would be performed at a pH above its pKa, where it exists as an anion. The differential interaction between each enantiomeric anion and the chiral selector (e.g., hydroxypropyl-β-cyclodextrin) leads to a difference in their effective electrophoretic mobility, resulting in separation. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of sample and reagents, making it a valuable alternative or complementary technique to chiral HPLC. mdpi.com

Optical Rotation Measurements for Chiral Purity

Optical rotation is a fundamental property of chiral molecules that describes their ability to rotate the plane of plane-polarized light. wikipedia.org This property is measured using a polarimeter. The two enantiomers of a chiral compound rotate light by an equal magnitude but in opposite directions. libretexts.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. A mixture containing equal amounts of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. libretexts.org

For a sample containing an excess of one enantiomer, a net optical rotation will be observed. This measurement is crucial for determining the chiral purity or enantiomeric excess (ee) of the sample. The specific rotation, [α], is a standardized value for a particular compound under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com

The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

For example, the closely related (R)-3-(4-fluorophenyl)-2-methylpropanoic acid has a reported specific rotation [α]D20 of -27.1 (c=0.5, CH3OH). mdpi.com By measuring the specific rotation of a synthesized batch and comparing it to the value for the pure enantiomer, the enantiomeric excess can be accurately determined. This technique provides a bulk measurement of chiral purity and is often used in conjunction with a chromatographic method like chiral HPLC for confirmation.

Derivatives and Analogs Research

Synthesis of Novel Derivatives of 2-Fluoro-2-(4-fluorophenyl)propanoic Acid

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a diverse array of derivatives. Standard organic chemistry transformations can be employed to modify this group, leading to compounds with potentially altered physicochemical properties and biological activities.

Carboxylic Acid Derivatives (e.g., amides, esters, anhydrides)

The synthesis of amides and esters from this compound can be achieved through well-established protocols. Amide formation typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate direct amidation with amines. nih.gov

Esterification is commonly carried out via the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgchemguide.co.uk This is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed or by using an excess of the alcohol. organic-chemistry.org

Acid anhydrides of this compound could be synthesized by reacting the carboxylic acid with a dehydrating agent like acetic anhydride (B1165640) or by the reaction of its corresponding acyl chloride with a carboxylate salt.

Table 1: General Synthetic Routes to Carboxylic Acid Derivatives
DerivativeGeneral ReactionKey Reagents
AmidesR-COOH + R'NH₂ → R-CONHR' + H₂OCoupling agents (e.g., DCC, EDC), or conversion to acyl chloride (e.g., SOCl₂) followed by amine addition
EstersR-COOH + R'OH ⇌ R-COOR' + H₂OAcid catalyst (e.g., H₂SO₄), excess alcohol
Anhydrides2 R-COOH → (R-CO)₂O + H₂ODehydrating agent (e.g., P₂O₅) or reaction of acyl chloride with carboxylate salt

Heterocyclic Derivatives (e.g., oxadiazoles, triazoles, thiadiazoles derived from similar compounds)

The carboxylic acid moiety of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds.

1,3,4-Oxadiazoles: These can be synthesized from the corresponding acid hydrazide, which is obtained by reacting the ester of this compound with hydrazine (B178648) hydrate (B1144303). The subsequent cyclization of the acid hydrazide with various reagents can lead to the desired 1,3,4-oxadiazole. For instance, reaction with an orthoester or cyclodehydration using agents like phosphorus oxychloride can yield the oxadiazole ring. nih.govnih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also commence from the acid hydrazide. Reaction of the acid hydrazide with an isothiocyanate, followed by cyclization of the resulting acylthiosemicarbazide in the presence of a base, is a common route to 3-thiol-1,2,4-triazoles. Alternatively, condensation of the acid hydrazide with formamide (B127407) can yield the parent 1,2,4-triazole ring. researchgate.netnih.govnih.gov

1,3,4-Thiadiazoles: A prevalent method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide, which is formed by the reaction of the acid hydrazide with a thiocyanate (B1210189) salt. nih.gov Another approach involves the direct reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. sbq.org.brresearchgate.netjocpr.com

Table 2: Plausible Synthetic Pathways to Heterocyclic Derivatives
HeterocycleKey IntermediateGeneral Synthetic Approach
1,3,4-OxadiazoleAcid HydrazideCyclodehydration with reagents like POCl₃ or reaction with orthoesters.
1,2,4-TriazoleAcid HydrazideReaction with isothiocyanates followed by cyclization, or condensation with formamide.
1,3,4-ThiadiazoleCarboxylic Acid or Acid HydrazideDirect reaction of the carboxylic acid with thiosemicarbazide, or cyclization of an acylthiosemicarbazide intermediate.

Aromatic Ring Modified Analogs (e.g., with different substituents or extended aromatic systems)

Modification of the 4-fluorophenyl ring of this compound presents a greater synthetic challenge due to the relative inertness of the C-F bond and the potential for side reactions at the propanoic acid chain. However, both electrophilic and nucleophilic aromatic substitution reactions could be envisioned under specific conditions.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the fluorine atom (positions 3 and 5 of the phenyl ring). However, the steric hindrance from the adjacent propanoic acid side chain might favor substitution at the 3-position over the 5-position. The strong electron-withdrawing nature of the propanoic acid group could further deactivate the ring, potentially requiring harsh reaction conditions. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in nucleophilic aromatic substitution, especially when the ring is activated by strongly electron-withdrawing groups. masterorganicchemistry.comyoutube.com While the propanoic acid group is not a powerful activating group for SNAr, it might be possible to achieve substitution of the para-fluorine with strong nucleophiles under forcing conditions. Alternatively, introduction of a strong electron-withdrawing group, such as a nitro group, via EAS could facilitate subsequent SNAr reactions. nih.govnih.gov

Structure-Reactivity and Structure-Property Relationships in Derivative Series

The systematic modification of this compound into its derivatives allows for the investigation of structure-reactivity and structure-property relationships. The introduction of different functional groups can significantly alter the molecule's electronic and steric profile, thereby influencing its chemical reactivity and physical properties.

For instance, converting the carboxylic acid to an ester or an amide would decrease its acidity and alter its hydrogen bonding capabilities. The nature of the R' group in the ester or amide will also impact properties like lipophilicity and solubility. A study on fluorinated carboxylic acid bioisosteres highlighted that such modifications can lead to predictable changes in physicochemical properties like pKa and lipophilicity (logD7.4). nih.govopen.ac.uk

Role of Fluorine in Modulating Chemical Characteristics and Reactivity of Derivatives

The presence of two fluorine atoms in this compound plays a crucial role in defining its chemical characteristics and the reactivity of its derivatives.

The α-fluorine atom , being highly electronegative, exerts a strong electron-withdrawing inductive effect. libretexts.orgleah4sci.com This effect significantly increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart. reddit.com This increased acidity can, in turn, affect the reaction rates of processes involving the carboxylate anion. The inductive effect of the α-fluorine will also influence the reactivity of the carbonyl carbon in the carboxylic acid and its derivatives, making it more electrophilic.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral α-fluoro-α-arylpropanoic acids are valuable precursors in asymmetric synthesis, enabling the transfer of stereochemical information to create enantiomerically enriched target molecules. The presence of a fluorine atom at the stereocenter can influence the conformational preferences and electronic properties of the molecule, which can be exploited in various stereoselective transformations.

The enantioselective synthesis of α-fluoro-α-arylpropanoic acids themselves can be achieved through several methods, including the asymmetric fluorination of α-arylpropanoic acid derivatives. While specific methods for the enantioselective synthesis of 2-Fluoro-2-(4-fluorophenyl)propanoic acid are not extensively documented, general strategies for the synthesis of chiral α-fluorocarboxylic acids are well-established. These often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the fluorination step. For instance, the fluorination of silyl ketene acetals derived from α-arylcarboxylic acids using electrophilic fluorinating reagents in the presence of a chiral catalyst can provide access to enantioenriched α-fluoro-α-arylcarboxylic acids.

Once obtained in enantiomerically pure form, chiral this compound can serve as a valuable building block for the synthesis of more complex chiral molecules. The carboxylic acid functionality provides a handle for various transformations, such as amide bond formation, reduction to alcohols, or conversion to other functional groups, all while retaining the stereochemical integrity of the fluorine-bearing center. The resulting fluorinated products are of significant interest in medicinal chemistry, as the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound

TransformationPotential ProductSignificance
Amide CouplingChiral Fluorinated AmidesPrecursors to bioactive molecules and chiral ligands.
ReductionChiral Fluorinated AlcoholsVersatile intermediates for further synthetic manipulations.
EsterificationChiral Fluorinated EstersCan be used in a variety of coupling reactions.
Decarboxylative CouplingChiral Fluorinated AlkanesIntroduction of a fluorinated stereocenter into aliphatic systems.

Intermediate in the Preparation of Complex Fluorinated Organic Molecules

The development of synthetic routes to complex organic molecules containing fluorine is a major focus of modern organic chemistry. Fluorinated building blocks, such as this compound, play a crucial role in this endeavor by providing a means to introduce fluorine at specific positions within a target molecule.

The presence of both a fluorine atom and a carboxylic acid group in this compound makes it a bifunctional intermediate. The reactivity of the carboxylic acid allows for its incorporation into larger molecular frameworks through standard synthetic transformations. The fluorine atom, being relatively inert under many reaction conditions, is carried through the synthetic sequence to the final product.

For example, this compound could be a key intermediate in the synthesis of fluorinated analogues of biologically active compounds. By replacing a hydrogen atom or a hydroxyl group with a fluorine atom, medicinal chemists can fine-tune the pharmacological properties of a drug candidate. The synthesis of such analogues would involve the coupling of the fluorinated propanoic acid derivative with other molecular fragments.

Furthermore, the geminal arrangement of a fluorine atom and a carboxylic acid group can influence the reactivity of the adjacent methylene group, potentially enabling unique synthetic transformations for the construction of complex fluorinated heterocycles or carbocycles.

Utilization in Cascade Reactions and Multi-Component Systems

Cascade reactions and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. The unique electronic properties of fluorinated compounds can be harnessed to facilitate novel cascade and multi-component processes.

While the direct participation of this compound in cascade or multi-component reactions has not been specifically reported, the reactivity of related α-fluoro carbonyl compounds suggests its potential in such transformations. For instance, the enolate derived from this compound or its ester equivalent could potentially participate as a nucleophile in a variety of cascade sequences.

One hypothetical cascade reaction could involve the initial Michael addition of the enolate to an α,β-unsaturated system, followed by an intramolecular cyclization to construct a fluorinated carbocyclic or heterocyclic ring system. The fluorine atom could play a crucial role in influencing the stereochemical outcome of such a process.

In the context of multi-component reactions, this compound could potentially serve as the acidic component in Passerini or Ugi reactions. This would allow for the direct incorporation of the α-fluoro-α-(4-fluorophenyl)ethyl moiety into a diverse range of products, providing rapid access to libraries of novel fluorinated compounds for biological screening. The development of such reactions would be a valuable addition to the synthetic chemist's toolbox for the efficient construction of complex fluorinated molecules.

Future Research Directions and Emerging Challenges

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of 2-Fluoro-2-(4-fluorophenyl)propanoic acid and other fluorinated compounds, this translates to a need for greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Future research in this area is expected to focus on several key strategies:

Catalytic Direct C-H Fluorination: A significant advancement would be the development of catalytic systems that can directly replace a C-H bond with a fluorine atom. This approach would be more atom-economical than traditional methods that often require pre-functionalized starting materials. For instance, methods using catalysts like copper(II) fluoride (B91410) for the production of fluoroaromatics could be adapted. researchgate.net

Electrochemical Synthesis: Organic electrolysis presents a promising green alternative for the synthesis of fluorinated aromatic carboxylic acids. hokudai.ac.jp This method uses electricity to drive chemical reactions, often under milder conditions and with less waste compared to conventional methods.

Biocatalysis: The use of enzymes, or "fluorinases," for the formation of carbon-fluorine bonds is a burgeoning field of research. nih.govresearchgate.net While still in its early stages, biocatalysis offers the potential for highly selective and environmentally benign syntheses of fluorinated compounds.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for fluorination reactions, which can often be highly exothermic.

A comparative overview of traditional versus greener synthetic approaches is presented in Table 1.

FeatureTraditional SynthesisGreener Synthetic Protocols
Starting Materials Often require pre-functionalized and hazardous reagents.Aims to use simpler, more abundant, and less toxic starting materials.
Reaction Conditions Can involve harsh conditions, high temperatures, and pressures.Utilizes milder reaction conditions, often at ambient temperature and pressure.
Catalysis May rely on stoichiometric and toxic reagents.Employs catalytic amounts of recyclable and less toxic catalysts (e.g., transition metals, enzymes).
Solvents Often uses volatile and hazardous organic solvents.Focuses on the use of greener solvents like water, ionic liquids, or even solvent-free conditions.
Waste Generation Can produce significant amounts of hazardous waste.Designed to be more atom-economical, minimizing byproduct and waste formation.

Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance, particularly for its potential pharmaceutical applications.

Future research will likely concentrate on the following areas:

Organocatalysis: Chiral small organic molecules have emerged as powerful catalysts for a variety of asymmetric transformations, including fluorinations. chimia.chresearchgate.net The development of new and more efficient organocatalysts for the enantioselective fluorination of precursors to this compound is a key research direction.

Transition Metal Catalysis: Transition metal complexes with chiral ligands are well-established for their ability to catalyze a wide range of asymmetric reactions. nih.gov Research into novel transition metal catalysts for asymmetric fluorination continues to be a vibrant area.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be used to achieve enantioselective fluorination reactions under mild conditions. nih.gov This approach is particularly attractive for its operational simplicity and potential for scalability.

Biocatalysis: Enzymes, with their inherent chirality, are ideal catalysts for enantioselective synthesis. The use of ene reductases for the asymmetric synthesis of alkyl fluorides is a promising approach. acs.orgchemrxiv.org

The development of these catalytic systems will be crucial for accessing enantiomerically pure forms of this compound and its derivatives, enabling a deeper understanding of their structure-activity relationships.

Deeper Understanding of Fluorine's Role in Chemical Reactivity and Stereocontrol

The presence of fluorine atoms in a molecule can have a profound impact on its physical, chemical, and biological properties. nih.govontosight.ai A more fundamental understanding of these "fluorine effects" is essential for the rational design of new synthetic methods and molecules with desired properties.

Key research areas include:

Influence on Reaction Mechanisms: Investigating how the highly electronegative fluorine atom influences the electron distribution in reaction intermediates and transition states. This knowledge can be used to control the regioselectivity and stereoselectivity of synthetic transformations.

Stereoelectronic Effects: Elucidating the role of stereoelectronic interactions involving the C-F bond in controlling the conformation of molecules and the outcome of stereoselective reactions.

Non-covalent Interactions: Studying the role of fluorine in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be exploited in catalyst design and molecular recognition.

A deeper understanding of these fundamental principles will enable chemists to better predict and control the outcome of reactions involving fluorinated compounds like this compound.

Advanced Computational Design and Prediction of Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational methods can accelerate the discovery and development of new synthetic routes and catalysts for the production of this compound.

Future research will likely involve:

Predictive Modeling of Reaction Outcomes: The use of machine learning and artificial intelligence, including large language models (LLMs), to predict the outcome of chemical reactions and to suggest optimal reaction conditions. mdpi.com

Rational Catalyst Design: The use of computational modeling to design new catalysts with enhanced activity and selectivity for fluorination reactions. This can involve screening virtual libraries of potential catalysts and identifying the most promising candidates for experimental validation.

Mechanism Elucidation: The use of quantum mechanical calculations to elucidate the detailed mechanisms of fluorination reactions, providing insights that can be used to improve existing methods and develop new ones.

Toxicity Prediction: Employing computational models to predict the potential toxicity of new compounds and their intermediates based on their chemical structure, aiding in the development of safer chemical processes. nih.gov

The integration of computational and experimental approaches will be crucial for addressing the challenges in the synthesis of complex fluorinated molecules.

Expansion of Synthetic Utility in Diverse Chemical Fields

While the primary interest in this compound may lie in its potential as a precursor to pharmaceuticals, its unique properties also make it a valuable building block in other areas of chemistry.

Future research could explore its application in:

Medicinal Chemistry: As a key intermediate in the synthesis of new drug candidates. The presence of the fluorinated stereocenter can enhance metabolic stability, binding affinity, and bioavailability. ontosight.ainih.govnih.govmdpi.com

Agrochemicals: The introduction of fluorine is a common strategy in the design of new herbicides and pesticides with improved efficacy and environmental profiles. sigmaaldrich.com

Materials Science: The incorporation of fluorinated moieties can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered surface properties. sigmaaldrich.com

Fluorinated Building Blocks: The development of this compound as a versatile building block for the synthesis of a wider range of complex fluorinated molecules. sigmaaldrich.comrsc.orgtcichemicals.comnih.gov

The exploration of these diverse applications will further establish the importance of this compound as a valuable compound in the chemical sciences.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/LigandYield (%)ee (%)Key Condition
Rhodium-catalyzedRh/(R)-BINAP85–92≥90N₂, 60°C
Suzuki-MiyauraPd(PPh₃)₄70–78N/ApH 8.5, 80°C

Basic: How does the fluorine substitution pattern influence physicochemical properties and biological activity compared to non-fluorinated analogs?

Answer:
Fluorine atoms at the 2-position of the phenyl ring and propanoic acid backbone enhance:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life in vitro (e.g., t₁/₂ > 6 hours in hepatocyte assays) .
  • Acidity : The α-fluoro group lowers the pKa of the carboxylic acid (pKa ~2.8 vs. ~4.5 for ibuprofen), enhancing solubility in physiological buffers .

Biological Impact : Fluorination improves COX-2 inhibition selectivity (IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12 µM) by stabilizing hydrogen bonds with Ser530 in the enzyme active site .

Advanced: How can researchers resolve contradictions in reported COX inhibition data across studies?

Answer:
Discrepancies in COX inhibition may arise from:

  • Assay variability : Cell-based vs. purified enzyme assays (e.g., whole-blood assays vs. recombinant COX-2). Standardize using purified enzymes and validated inhibitors (e.g., celecoxib as a control) .
  • Enantiomeric purity : Ensure >98% ee via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA:0.1% TFA = 90:10) to avoid confounding results from racemic mixtures .
  • Buffer conditions : Physiological pH (7.4) accelerates hydrolysis of boronic ester intermediates, affecting activity measurements .

Recommendation : Validate data using orthogonal assays (e.g., molecular docking for binding mode confirmation; see Table 2) .

Q. Table 2: Docking Scores for Enantiomers

EnantiomerBinding Energy (ΔG, kcal/mol)Key Interactions with COX-2
(R)-isomer-9.2H-bond: Ser530, π-π: Tyr385
(S)-isomer-6.8Weak Van der Waals

Advanced: What strategies enhance metabolic stability while maintaining target affinity in fluorinated analogs?

Answer:

  • Fluorine positioning : Para-fluorine on the phenyl ring reduces off-target interactions, while α-fluorine minimizes CYP-mediated oxidation .
  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group (e.g., 2-fluoro-2-(4-fluorophenyl)propanoic tetrazole) to retain acidity while improving metabolic resistance (t₁/₂ increases to >10 hours) .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with hydrolysis in vivo via esterases .

Q. Table 3: Metabolic Stability of Derivatives

Derivativet₁/₂ (h, hepatocytes)CYP3A4 Inhibition (%)
Parent compound6.218
Tetrazole analog10.512
Ethyl ester prodrug8.7*22
*Hydrolyzed to parent compound in plasma.

Basic: What analytical techniques are critical for characterizing enantiomeric purity and structural integrity?

Answer:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and UV detection at 254 nm for ee determination .
  • NMR spectroscopy : ¹⁹F NMR (470 MHz) identifies diastereotopic fluorine atoms (δ = -115 to -120 ppm for α-F; -110 ppm for aryl-F) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (C₉H₇F₂O₂, [M-H]⁻ = 199.0372) and detects hydrolytic degradation products .

Advanced: How can computational methods guide the design of analogs with improved target specificity?

Answer:

  • Molecular dynamics simulations : Predict binding stability of fluorinated analogs with COX-2 (e.g., 50-ns simulations to assess RMSD fluctuations <2 Å) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing fluorine with chlorine reduces binding by +1.3 kcal/mol) .
  • ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 Papp > 10 × 10⁻⁶ cm/s) and toxicity (AMES test negativity) .

Case Study : Docking of this compound into COX-2 (PDB: 5KIR) revealed a 30% stronger binding than ibuprofen due to fluorine-induced charge polarization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.